molecular formula C21H23N3O B2552874 3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797319-69-7

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2552874
CAS No.: 1797319-69-7
M. Wt: 333.435
InChI Key: YXSMKUPIQHCWCS-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is an organic compound that features a cyanophenyl group and a phenylpyrrolidinylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile.

    Synthesis of the phenylpyrrolidinylmethyl intermediate: This involves the reaction of phenylpyrrolidine with a suitable alkylating agent to introduce the methyl group.

    Coupling of intermediates: The final step involves coupling the cyanophenyl intermediate with the phenylpyrrolidinylmethyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is unique due to its specific structural features, such as the combination of a cyanophenyl group with a phenylpyrrolidinylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c22-15-18-10-8-17(9-11-18)12-13-21(25)23-16-20-7-4-14-24(20)19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSMKUPIQHCWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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